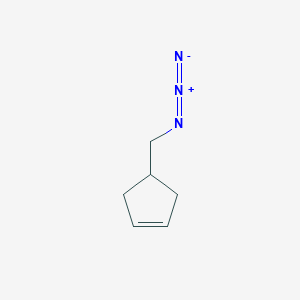![molecular formula C14H18N4O3 B2899044 N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008066-45-2](/img/structure/B2899044.png)
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide, also known as APAP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative damage.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has a number of advantages for use in lab experiments. It is easy to synthesize and has a well-established mechanism of action. However, there are also limitations to its use. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, it may be toxic at high doses, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is the development of new pain-relieving drugs based on the structure of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide. Another area of interest is the investigation of the anti-cancer properties of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide and its potential applications in various fields.
In conclusion, N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy. While there are limitations to its use, there are also a number of potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide.
合成法
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with 2-(3-oxopiperazin-2-yl)acetic acid to produce N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9(19)17-10-2-4-11(5-3-10)18-13(20)8-12-14(21)16-7-6-15-12/h2-5,12,15H,6-8H2,1H3,(H,16,21)(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFSHANVURXADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)



![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)

![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)


